1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL
Description
1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL is a synthetic phenethylamine derivative characterized by a propan-2-ol backbone substituted with an amino group and a 2,5-dimethoxyphenyl ring. While its exact pharmacological profile remains understudied, its structural analogs—such as the NBOMe and NBOH series—are known for high-affinity interactions with serotonin (5-HT2A) receptors, suggesting possible hallucinogenic properties . The presence of the dimethoxy substituents at the 2- and 5-positions of the phenyl ring is critical for receptor binding, as these groups enhance lipophilicity and stabilize interactions with receptor pockets .
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-amino-1-(2,5-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-7(13)11(12)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3 |
InChI Key |
QSYILIJZAXMABN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)OC)OC)N)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(2,5-Dimethoxyphenyl)-2-nitroethanol Intermediate
- Reactants and Solvent: 2,5-Dimethoxybenzaldehyde and nitromethane are used as starting materials. Saturated aliphatic alcohols such as ethanol or methanol serve as solvents.
- Catalysis: Alkali (e.g., potassium hydroxide or sodium hydroxide aqueous solution) catalyzes the Henry (nitroaldol) condensation reaction.
- Reaction Conditions: The reaction mixture is cooled to 0–10 °C during the dropwise addition of alkali to control the reaction rate and avoid side reactions. After completion, acid (e.g., acetic acid or aqueous hydrochloric acid) is added to neutralize the mixture.
- Isolation: The product, 1-(2,5-dimethoxyphenyl)-2-nitroethanol, is isolated by filtration, washing, and drying. The purity typically exceeds 99% by HPLC, with yields ranging from 73% to 80%.
Reduction to 1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL
- Reducing Agent: Sodium borohydride or potassium borohydride is employed as the boron-based reductant.
- Solvent System: The reduction is performed in methanol or a methanol-water mixture.
- Temperature: The reaction is carried out at low temperatures (around -10 °C) to maintain selectivity and prevent decomposition.
- Procedure: The borohydride is added portion-wise to the cooled solution of the nitro intermediate, and the mixture is stirred for 2–3 hours until completion, monitored by HPLC.
- Workup: Water is added to quench the reaction, solvents are removed under reduced pressure, and the crude product is filtered and dried.
- Purification: Recrystallization yields the final amino alcohol as a white solid with purity around 98% and yields between 73% and 83%.
Representative Experimental Data Summary
| Step | Conditions | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|
| Nitroaldol condensation | 2,5-Dimethoxybenzaldehyde + nitromethane, KOH, 0–10 °C, ethanol | 73–80 | 99+ | Mild conditions, simple workup |
| Reduction with sodium borohydride | Methanol, -10 °C, 2–3 h | 73–83 | 98+ | Recrystallization improves purity |
Alternative Synthetic Routes and Historical Methods
An earlier method involves the synthesis of 1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL via phthalimido derivatives and subsequent hydrazinolysis:
- Phthalimido Protection: Starting from 2,5-dimethoxyphenyl derivatives, the amino group is introduced protected as a phthalimido group.
- Chloromethylation: Treatment with titanium tetrachloride and α,α-dichloromethylmethyl ether introduces chloromethyl substituents.
- Deprotection: Hydrazine reflux in ethanol removes the phthalimido group to yield the free amino alcohol.
- Purification: Chromatography on neutral alumina or silica gel followed by recrystallization yields the pure product.
This method, while effective, involves more steps and harsher reagents compared to the direct nitroaldol/reduction approach, and thus is less favored for large-scale production.
Advantages of the Nitroaldol-Reduction Method
- Mild Reaction Conditions: Low temperature and ambient pressure avoid degradation.
- High Yield and Purity: Yields up to 83% and purities above 98% are achievable.
- Environmental Friendliness: Use of ethanol or methanol as solvents and boron-based reductants reduce toxic waste.
- Scalability: The process is suitable for industrial-scale synthesis due to simple operation and cost-effectiveness.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents | Yield (%) | Purity (%) | Industrial Suitability |
|---|---|---|---|---|---|
| Nitroaldol condensation + borohydride reduction | Condensation of 2,5-dimethoxybenzaldehyde with nitromethane, reduction with NaBH4 or KBH4 | 2,5-Dimethoxybenzaldehyde, nitromethane, KOH/NaOH, NaBH4/KBH4, ethanol/methanol | 73–83 | 98–99 | High |
| Phthalimido protection route | Chloromethylation, hydrazinolysis | TiCl4, α,α-dichloromethylmethyl ether, hydrazine, organic solvents | ~56 (reported) | High | Moderate |
Chemical Reactions Analysis
1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents such as LiAlH4 or hydrogenation over a palladium catalyst.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the methoxy groups may influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the NBOMe and NBOH Series
The NBOMe (N-benzylmethoxy) and NBOH (N-benzylhydroxy) compounds share a phenyl-ethylamine core with 1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL but differ in backbone substitution and functional groups:
- The absence of an N-benzyl group in the target compound may reduce its potency at serotonin receptors, as this moiety is critical for high-affinity binding in NBOMe analogs .
Propanolamine Derivatives
Compounds like D(+)-2-Amino-3-phenyl-1-propanol (CAS 5267-64-1) share the propanolamine structure but lack the dimethoxy-phenyl substitution:
- Pharmacological Implications: The dimethoxy groups in the target compound may confer serotonergic activity absent in simpler phenyl-propanolamines, which are typically used as chiral intermediates in synthesis .
Trifluoromethylthio-Substituted Analogues
The compound (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (CAS 1270385-18-6) highlights the impact of electron-withdrawing substituents:
- Structural Impact :
Research Findings and Analytical Considerations
- Analytical Differentiation: GC-MS and LC-MS techniques effectively distinguish these compounds. For example, 25H-NBOH’s phenolic hydroxyl group produces distinct fragmentation patterns compared to the target compound’s propanolamine structure .
Biological Activity
1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL is a chiral compound recognized for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a propan-2-ol structure with a 2,5-dimethoxyphenyl substituent. Its molecular formula is CHNO, with a molecular weight of approximately 225.27 g/mol. The presence of both amino and hydroxyl groups allows for versatile chemical reactivity, facilitating interactions with various biological targets.
Research indicates that 1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL may influence neurotransmitter systems by modulating enzyme activity and receptor binding. Its structural similarity to other psychoactive compounds suggests potential interactions with central nervous system receptors, particularly those involved in neurotransmitter metabolism.
Interaction with Receptors
The compound is hypothesized to engage with specific receptors in the central nervous system, potentially impacting neurotransmitter release and uptake. The dual methoxy substitution on the phenyl ring enhances its affinity for these receptors, leading to varied pharmacological effects.
Biological Activities
1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL exhibits several notable biological activities:
- Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotective benefits against neurodegenerative conditions by modulating dopaminergic pathways.
- Cognitive Enhancement : Animal studies have indicated potential applications in enhancing learning capacities and cognitive functions, particularly in contexts related to mood disorders and psychosis .
- Antidepressant-like Activity : The compound has shown promise in alleviating symptoms associated with depression and anxiety disorders through its modulatory effects on neurotransmitter systems .
Table 1: Summary of Biological Activity Studies
Synthesis and Derivatives
The synthesis of 1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL typically involves multi-step organic reactions that allow for the production of various analogs. These derivatives are crucial for exploring structure-activity relationships (SAR) that can enhance the compound's biological properties.
Table 2: Structural Variants and Their Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-1-(2,5-Dimethoxyphenyl)propan-2-ol | Chiral variant | Similar neuropharmacological effects |
| (R)-1-Amino-1-(3-methoxyphenyl)propan-2-ol | Different methoxy substitution | Altered receptor interaction profile |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
